molecular formula C9H11BrMgO B14213716 Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1) CAS No. 800408-14-4

Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1)

Katalognummer: B14213716
CAS-Nummer: 800408-14-4
Molekulargewicht: 239.39 g/mol
InChI-Schlüssel: QOEWNHGVAYPWGL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium bromide (2-ethoxyphenyl)methanide (1/1/1) is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2-ethoxyphenylmethanide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium bromide (2-ethoxyphenyl)methanide typically involves the reaction of 2-ethoxyphenyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis and oxidation of the Grignard reagent. The general reaction is as follows:

2-ethoxyphenyl bromide+MgMagnesium bromide (2-ethoxyphenyl)methanide\text{2-ethoxyphenyl bromide} + \text{Mg} \rightarrow \text{Magnesium bromide (2-ethoxyphenyl)methanide} 2-ethoxyphenyl bromide+Mg→Magnesium bromide (2-ethoxyphenyl)methanide

Industrial Production Methods

In industrial settings, the production of Grignard reagents like magnesium bromide (2-ethoxyphenyl)methanide is scaled up by using large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium bromide (2-ethoxyphenyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF).

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products Formed

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Hydrocarbons: Formed from coupling reactions with other organic halides.

Wissenschaftliche Forschungsanwendungen

Magnesium bromide (2-ethoxyphenyl)methanide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of magnesium bromide (2-ethoxyphenyl)methanide involves the formation of a highly reactive carbanion species. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom. This carbanion can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Magnesium bromide (2-methylphenyl)methanide
  • Phenylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Magnesium bromide (2-ethoxyphenyl)methanide is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where precise control over the reaction pathway is required.

Eigenschaften

CAS-Nummer

800408-14-4

Molekularformel

C9H11BrMgO

Molekulargewicht

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1

InChI-Schlüssel

QOEWNHGVAYPWGL-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=CC=CC=C1[CH2-].[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.